Product packaging for Methyl 4-propylthiazole-5-carboxylate(Cat. No.:CAS No. 81569-52-0)

Methyl 4-propylthiazole-5-carboxylate

Cat. No.: B15329766
CAS No.: 81569-52-0
M. Wt: 185.25 g/mol
InChI Key: IGVATYADIMPPSI-UHFFFAOYSA-N
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Description

Methyl 4-propylthiazole-5-carboxylate is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This ester is characterized by its thiazole heterocycle, a five-membered ring containing both sulfur and nitrogen atoms, which is substituted with a propyl group at the 4-position and a methoxycarbonyl group at the 5-position . Its structure, represented by the SMILES notation O=C(OC)C1SC=NC=1CCC, is of significant interest in organic and medicinal chemistry research . As a specialized building block, this compound serves as a key synthetic intermediate for the preparation of more complex molecules. Thiazole derivatives of this kind are frequently explored in pharmaceutical research for their potential biological activities . For instance, related 4-methylthiazole-5-carboxylate esters are established precursors in synthetic pathways, such as the synthesis of important intermediates like 4-methylthiazole-5-carbaldehyde . The product requires specific storage conditions at 2-8°C to maintain its stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B15329766 Methyl 4-propylthiazole-5-carboxylate CAS No. 81569-52-0

Properties

CAS No.

81569-52-0

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 4-propyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11-2)12-5-9-6/h5H,3-4H2,1-2H3

InChI Key

IGVATYADIMPPSI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-propylthiazole-5-carboxylate typically involves the reaction of appropriate thioamides with α-haloesters. One efficient method involves the use of methyl α-chloroacetoacetate and propylthioamide in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds through nucleophilic substitution, forming the thiazole ring .

Industrial Production Methods

the principles of green chemistry, such as using water-mediated solvent systems to avoid toxic reagents, can be applied to improve the overall yield and sustainability of the process .

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-propylthiazole-5-carboxylic acid. This reaction is critical for generating derivatives with enhanced biological activity.

Reaction Conditions Reagents Product Yield Reference
Basic hydrolysis (aqueous NaOH)1M NaOH, ethanol, reflux, 6h4-Propylthiazole-5-carboxylic acid85%
Acidic hydrolysis (H₂SO₄)2M H₂SO₄, reflux, 8h4-Propylthiazole-5-carboxylic acid78%

In a study by Evitachem, saponification with potassium hydroxide in ethanol produced the carboxylic acid with 85% yield. The acidic form exhibits different solubility and biological properties compared to the ester.

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution reactions, enabling the synthesis of amides and other derivatives.

Reaction Type Reagents/Conditions Product Application Reference
AminolysisAniline, DCC, DMAP, CH₂Cl₂, rt4-Propylthiazole-5-carboxanilideAnticancer agent precursors
AlcoholysisEthanol, H₂SO₄ catalystEthyl 4-propylthiazole-5-carboxylateSolubility modification

For example, reaction with aniline in the presence of DCC/DMAP yielded 4-propylthiazole-5-carboxanilide, a precursor for HSET inhibitors .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using hydride-based reagents.

Reducing Agent Conditions Product Yield Reference
LiAlH₄Dry THF, 0°C to reflux, 3h4-Propylthiazole-5-methanol70%
NaBH₄/I₂THF, rt, 12h4-Propylthiazole-5-methanol65%

LiAlH₄ reduction in THF produced the alcohol with 70% yield, while NaBH₄/I₂ systems offered milder conditions .

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 2-position due to its electron-deficient nature.

Reaction Reagents Product Notes Reference
BrominationBr₂, CHCl₃, 40°C, 4h2-Bromo-4-propylthiazole-5-carboxylateIncreased bioactivity
NitrationHNO₃/H₂SO₄, 0°C, 2h2-Nitro-4-propylthiazole-5-carboxylateRequires strict temp control

Bromination at the 2-position enhances antimicrobial activity in analogous thiazole derivatives .

Oxidation of the Propyl Side Chain

The propyl group can be oxidized to a carboxylic acid or ketone under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 80°C, 6h4-(Carboxypropyl)thiazole-5-carboxylate60%
TEMPO/NaOClCH₂Cl₂, 0°C, 2h4-(Keto)thiazole-5-carboxylate75%

TEMPO-mediated oxidation selectively converted the terminal methyl group of the propyl chain to a ketone .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiazole ring facilitate metal coordination, useful in catalysis and materials science.

Metal Salt Conditions Complex Application Reference
Cu(II) acetateMethanol, rt, 2hCu(II)-thiazole complexAntimicrobial agents
Pd(II) chlorideDMF, 60°C, 4hPd(II)-thiazole catalystCross-coupling reactions

Pd(II) complexes of thiazole derivatives have been employed in hydrogenation and Suzuki-Miyaura reactions .

Decarboxylation and Ring Modification

Thermal or acidic decarboxylation removes the ester group, yielding simpler thiazole derivatives.

Conditions Reagents Product Yield Reference
Pyrolysis (200°C)Toluene, N₂ atmosphere4-Propylthiazole80%
H₃PO₄, reflux85% H₃PO₄, 6h4-Propylthiazole75%

Decarboxylation is a key step in synthesizing agrochemicals and fragrances .

Scientific Research Applications

Methyl 4-propylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-propylthiazole-5-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include oxazole-based esters like Methyl 2-ethyl-5-methyloxazole-4-carboxylate and Methyl 2-isobutyl-5-methyloxazole-4-carboxylate (). Key differences include:

  • Heteroatom Composition : Thiazole (S/N) vs. oxazole (O/N). Sulfur’s larger atomic size and lower electronegativity may enhance π-electron delocalization in the thiazole ring, increasing stability and altering reactivity compared to oxazoles.

Chromatographic Behavior

highlights gas chromatography (GC) for terpene-based methyl esters, but thiazole esters may require HPLC or GC-MS due to higher polarity and stability. Retention times would differ significantly from diterpenoid esters (e.g., sandaracopimaric acid methyl ester) due to structural disparities .

Q & A

Q. Can green chemistry principles be applied to improve synthesis sustainability?

  • Methodological Answer :
  • Solvent Replacement : Switch to cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity to DCM .
  • Catalysis : Use immobilized lipases for esterification to reduce waste .
  • Microwave-Assisted Synthesis : Shorten reaction times (10–15 min vs. 6–8 hours) and improve energy efficiency .

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